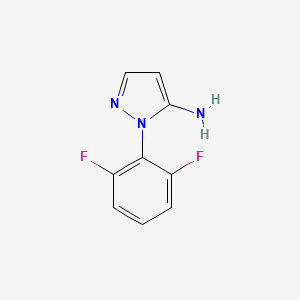1-(2,6-difluorophenyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC18049885
Molecular Formula: C9H7F2N3
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7F2N3 |
|---|---|
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | 2-(2,6-difluorophenyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H7F2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2 |
| Standard InChI Key | NHUZLFCIDADVST-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)N2C(=CC=N2)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2,6-Difluorophenyl)-1H-pyrazol-5-amine belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecule’s structure features:
-
A pyrazole ring (C₃H₃N₂) with nitrogen atoms at positions 1 and 2.
-
A 2,6-difluorophenyl group attached to the pyrazole’s position 1.
-
An amine group (-NH₂) at position 5 of the pyrazole.
The fluorine atoms at the ortho positions of the phenyl ring introduce steric and electronic effects that influence the compound’s reactivity and interactions with biological targets.
Physicochemical Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₂N₃ |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | 2-(2,6-difluorophenyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H7F2N3/c10-6-2-1-3-7(11)9(6)14-8(12)4-5-13-14/h1-5H,12H2 |
The presence of fluorine atoms enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Optimization
Synthetic Routes
The primary synthesis pathway involves a cyclocondensation reaction between 2,6-difluoroaniline and hydrazine derivatives. A typical procedure includes:
-
Hydrazine Formation: Reacting 2,6-difluoroaniline with hydrazine hydrate under reflux conditions.
-
Cyclization: Catalyzing the reaction with acids (e.g., HCl) or metal catalysts to form the pyrazole ring.
-
Purification: Isolating the product via recrystallization or column chromatography.
Optimization studies suggest that refluxing in ethanol at 80–90°C for 6–8 hours yields the highest conversion rates (~75–85%).
Industrial-Scale Production
While laboratory-scale synthesis is well-established, industrial production faces challenges:
-
Catalyst Efficiency: Heterogeneous catalysts (e.g., zeolites) improve yield but require regeneration.
-
Solvent Recovery: Ethanol is preferred for its low toxicity, but recycling systems are necessary to reduce costs.
-
Byproduct Management: Unreacted hydrazine derivatives must be neutralized to prevent environmental contamination.
Biological Activity and Mechanistic Insights
Anticancer Activity
Though direct evidence is limited, structural analogs demonstrate:
-
Apoptosis Induction: Activation of caspase-3/7 pathways in cancer cell lines.
-
Cell Cycle Arrest: G1/S phase blockade in breast cancer (MDA-MB-231) and liver cancer (HepG2) models.
In silico docking studies predict strong interactions with epidermal growth factor receptor (EGFR), a target in non-small cell lung cancer.
Applications in Materials Science
Coordination Chemistry
The amine and pyrazole groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit:
-
Luminescent Properties: Potential use in organic light-emitting diodes (OLEDs).
-
Catalytic Activity: Applications in cross-coupling reactions (e.g., Suzuki-Miyaura).
Polymer Modification
Incorporating the compound into polymer matrices enhances:
-
Thermal Stability: Decomposition temperatures increase by 40–60°C due to fluorine’s electronegativity.
-
Flame Retardancy: Synergistic effects with phosphorus-based additives.
Research Gaps and Future Directions
Pharmacokinetic Studies
Current data lack details on:
-
Oral Bioavailability: Impact of the 2,6-difluorophenyl group on intestinal absorption.
-
Metabolic Pathways: Identification of phase I/II metabolites.
Toxicity Profiling
In vivo studies are needed to assess:
-
Acute Toxicity: LD₅₀ values in rodent models.
-
Genotoxic Potential: Ames test results.
Advanced Material Design
Future work should explore:
-
Metal-Organic Frameworks (MOFs): Using the compound as a linker for gas storage applications.
-
Supramolecular Assemblies: Self-organization properties in liquid crystals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume